molecular formula C27H33FN8 B6175993 N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine CAS No. 1868086-40-1

N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine

Cat. No.: B6175993
CAS No.: 1868086-40-1
M. Wt: 488.6 g/mol
InChI Key: RLRQXKXWZNPYRB-UHFFFAOYSA-N
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Description

Eciruciclib is a potent inhibitor of cyclin-dependent kinases (CDKs) with significant antitumor properties. It is primarily used in scientific research to study cell cycle regulation and cancer treatment mechanisms. The compound has shown promise in preclinical studies for its ability to inhibit the proliferation of cancer cells by targeting specific CDKs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eciruciclib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of pyrimidine and indazole derivatives, followed by their coupling and subsequent functionalization. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product yield .

Industrial Production Methods: Industrial production of Eciruciclib follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Eciruciclib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .

Scientific Research Applications

Eciruciclib has a wide range of applications in scientific research:

Mechanism of Action

Eciruciclib exerts its effects by inhibiting the activity of cyclin-dependent kinases, which are crucial for cell cycle progression. By binding to the active site of these kinases, Eciruciclib prevents their interaction with cyclins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The primary molecular targets include CDK2, CDK4, and CDK6, which are often overactive in various cancers .

Comparison with Similar Compounds

Uniqueness: Eciruciclib is unique in its specific inhibition profile and its potential for use in combination therapies. Its ability to selectively target multiple CDKs makes it a valuable tool in cancer research and drug development .

Properties

CAS No.

1868086-40-1

Molecular Formula

C27H33FN8

Molecular Weight

488.6 g/mol

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C27H33FN8/c1-5-35-10-12-36(13-11-35)17-19-6-9-24(29-15-19)31-27-30-16-22(28)25(32-27)20-7-8-23-21(14-20)26(18(2)3)34(4)33-23/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,31,32)

InChI Key

RLRQXKXWZNPYRB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(N(N=C5C=C4)C)C(C)C)F

Purity

95

Origin of Product

United States

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